
2-苄基-4,5-二溴哒嗪-3(2H)-酮
描述
2-benzyl-4,5-dibromopyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
合成和化学反应
- 功能化哒嗪-3(2H)-酮合成:Verhelst 等人 (2011) 的一项研究展示了通过与格氏试剂反应合成功能化哒嗪-3(2H)-酮,包括 2-苄基-4,5-二溴哒嗪-3(2H)-酮。该过程导致了意想不到的产物,加深了我们对亲核取代反应的理解,以及将 2-苄基哒嗪-3(2H)-酮转化为 C-4 烷基和芳基衍生物的反应机理 (Verhelst 等,2011)。
- 2H-1,4-苯并恶嗪-3(4H)-酮衍生物合成:Macias 等人 (2009) 探讨了与 2-苄基-4,5-二溴哒嗪-3(2H)-酮在结构上相似的化合物的生物活性和生态作用,重点关注 (2H)-1,4-苯并恶嗪-3(4H)-酮类。这些研究有助于理解此类化合物的植物毒性、抗真菌、抗微生物和拒食作用 (Macias 等,2009)。
有机合成中的应用
- 使用 2-酰基哒嗪-3(2H)-酮的环保合成:Sung 等人 (2013) 证明了 2-酰基哒嗪-3(2H)-酮(包括 2-苄基-4,5-二溴哒嗪-3(2H)-酮)在苯并[d]噻唑和苯并[d]恶唑的环保合成中的应用。该过程以其高效和环境友好性而著称,表明在有机合成、药物化学和工业化学中具有潜在应用 (Sung 等,2013)。
属性
IUPAC Name |
2-benzyl-4,5-dibromopyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPPHNIRIEQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432614 | |
| Record name | 2-benzyl-4,5-dibromopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4,5-dibromopyridazin-3(2H)-one | |
CAS RN |
134965-39-2 | |
| Record name | 2-benzyl-4,5-dibromopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




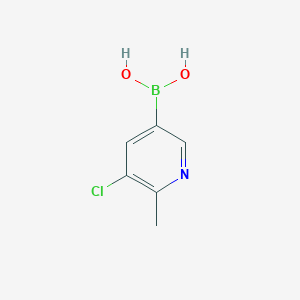

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-methyl-](/img/structure/B3046995.png)

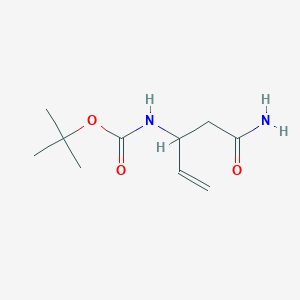
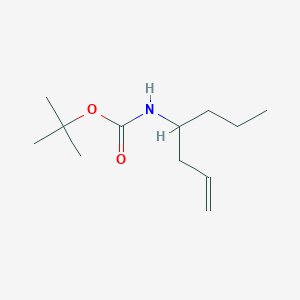
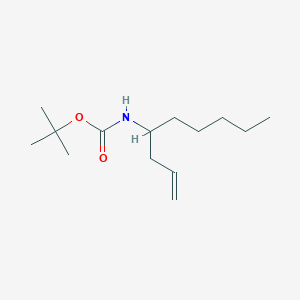
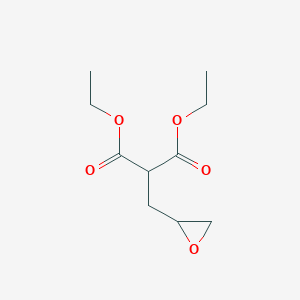

![7-Methylthieno[3,2-b]pyridine](/img/structure/B3047007.png)

